1,3,5-Trithiane 1,1,3,3-tetraoxide

Description

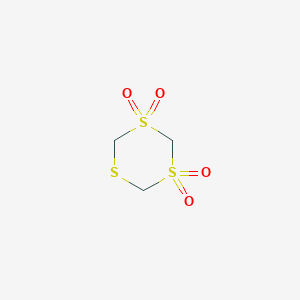

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trithiane 1,1,3,3-tetraoxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4S3/c4-9(5)1-8-2-10(6,7)3-9/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXHNJSRXIYULI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1SCS(=O)(=O)CS1(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30287342 | |

| Record name | 1,3,5-trithiane 1,1,3,3-tetraoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-31-6 | |

| Record name | MLS002667387 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-trithiane 1,1,3,3-tetraoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30287342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure and Conformational Analysis

The structure of 1,3,5-trithiane (B122704) 1,1,3,3-tetraoxide is derived from its parent compound, 1,3,5-trithiane, a cyclic trimer of thioformaldehyde (B1214467). wikipedia.orgchemeurope.com The parent trithiane consists of a six-membered ring with alternating methylene (B1212753) bridges and thioether groups. wikipedia.orgchemeurope.com The oxidation of two of the sulfur atoms to the sulfonyl (SO₂) state significantly influences the geometry and conformational landscape of the ring.

In cyclic sulfones, the sulfonyl group acts as a strong hydrogen-bond acceptor and its presence within a ring system enforces conformational constraints. enamine.net For six-membered cyclic sulfones, such as thiane-1,1-dioxide, the chair conformation is generally preferred. In the case of 1,3,5-trithiane 1,1,3,3-tetraoxide, the two sulfonyl groups would likely occupy equatorial positions to minimize steric hindrance, although the precise conformational equilibrium would be dictated by a balance of steric and electronic factors.

Studies on the oxides of 1,3-dithiane (B146892) and 1,3,5-trithiane have highlighted the influence of the S=O bond's diamagnetic anisotropy on the molecule's properties. acs.org The crystal structure of 1,3,5-trithiane 1-oxide reveals specific conformational arrangements that are influenced by the single sulfoxide (B87167) group. acs.org Extrapolating from this, the presence of two sulfonyl groups in the tetraoxide derivative would create a molecule with a highly polarized and sterically demanding architecture.

Role of Sulfonyl Groups in Directing Supramolecular Assembly

The sulfonyl groups are powerful directors of supramolecular assembly due to their ability to participate in a variety of non-covalent interactions, most notably hydrogen bonding. enamine.netresearchgate.net The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, a feature that is central to the formation of predictable and robust supramolecular structures. enamine.netnih.gov

In the context of 1,3,5-trithiane (B122704) 1,1,3,3-tetraoxide, the two sulfonyl groups provide four potential hydrogen bond acceptor sites. This high density of acceptor sites makes the molecule a potent building block for constructing complex, higher-dimensional networks. The hydrogen-bond connectivity in sulfonamide crystal structures, for instance, often involves the sulfonyl oxygens. nih.gov While 1,3,5-trithiane 1,1,3,3-tetraoxide lacks the hydrogen bond donor capabilities of a sulfonamide, its sulfonyl groups can readily interact with suitable donor molecules.

Quantum chemical calculations on sulfones and sulfonamides have shown that these molecules can form various types of H-complexes. researchgate.net The sulfonyl group offers a wide area for interaction, allowing for hydrogen bonds to form in multiple planes. researchgate.net This directional flexibility is crucial for the formation of diverse supramolecular architectures.

Synthetic Methodologies and Chemical Transformations

Oxidative Pathways to 1,3,5-Trithiane (B122704) 1,1,3,3-tetraoxide

The synthesis of 1,3,5-trithiane 1,1,3,3-tetraoxide from its precursor, 1,3,5-trithiane, requires a carefully controlled oxidation process to avoid the formation of over-oxidized products such as the 1,1,3,3,5,5-hexaoxide.

Directed Oxidation Strategies of 1,3,5-Trithiane Precursors

The selective oxidation of the sulfur atoms in 1,3,5-trithiane presents a significant synthetic challenge. The goal is to oxidize two of the three sulfur atoms to the sulfone (SO₂) level while leaving one as a sulfide (B99878). This requires a delicate balance of oxidant stoichiometry and reaction conditions. Common oxidizing agents for sulfides include hydrogen peroxide and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). derpharmachemica.comorganic-chemistry.org

The temperature of the reaction can play a crucial role in dictating the extent of oxidation. For instance, in the oxidation of other organosulfides, lower temperatures (e.g., 0 °C) often favor the formation of sulfoxides, while higher temperatures (e.g., 35 °C) can lead to the corresponding sulfones. derpharmachemica.com This principle can be extrapolated to the synthesis of this compound, where careful temperature control would be essential to achieve the desired tetraoxide without proceeding to the hexaoxide.

Comparative Studies with Related Dithiane Tetraoxides

While specific comparative studies involving this compound are not extensively documented, valuable insights can be drawn from the well-studied chemistry of 1,3-dithiane (B146892) 1,1,3,3-tetraoxide. The presence of two sulfone groups in the 1,3-dithiane tetraoxide significantly increases the acidity of the C-2 protons, making this position susceptible to deprotonation by strong bases. This enhanced acidity is a direct consequence of the electron-withdrawing nature of the two adjacent sulfonyl groups, which stabilize the resulting carbanion. It is reasonable to infer that the methylene (B1212753) protons situated between the two sulfone groups in this compound would exhibit similarly enhanced acidity.

Mechanistic Aspects of Sulfone Formation in Cyclic Systems

The oxidation of a sulfide to a sulfone generally proceeds through a two-step mechanism involving a sulfoxide (B87167) intermediate. The initial oxidation of the sulfide with an oxidant like hydrogen peroxide or m-CPBA forms the sulfoxide. A second oxidation step then converts the sulfoxide to the sulfone. derpharmachemica.comnih.gov

In the context of a cyclic system like 1,3,5-trithiane, the stereochemistry of the oxidation can be complex. The orientation of the oxygen atom in the intermediate sulfoxide can influence the rate and stereochemical outcome of the second oxidation step. For cyclic dithianes, the relative stability of cis- and trans-dioxides has been a subject of study, with the trans-isomer often being the thermodynamically more stable product. These considerations are pertinent to understanding the formation of the multiple sulfone groups in this compound and the potential for isomeric products.

Derivatization and Functionalization of the 1,3,5-Trithiane Core

The reactivity of this compound is largely dictated by the presence of the two sulfone groups and the remaining sulfide linkage. These functional groups provide handles for further chemical transformations.

Preparation of Alkali Metal Salts of Trithianes and Their Reactivity

The protons on the carbon atoms flanked by the two sulfone groups in this compound are expected to be significantly acidic. This acidity allows for the formation of alkali metal salts upon treatment with a strong base, such as an organolithium reagent. The resulting carbanion, a lithium salt, would be stabilized by the two adjacent sulfonyl groups.

While specific studies on the deprotonation of this compound are scarce, the analogous chemistry of 1,3-dithiane is well-established. The anion of 1,3-dithiane, readily generated with n-butyllithium, is a versatile nucleophile used in a variety of carbon-carbon bond-forming reactions. wikipedia.orgorganic-chemistry.org It is anticipated that the lithium salt of this compound would also exhibit nucleophilic character, although its reactivity would be modulated by the electronic and steric environment of the trithiane tetraoxide ring.

Nucleophilic Addition Reactions with Organolithium Reagents

Organolithium reagents are powerful nucleophiles that readily add to electrophilic centers. sigmaaldrich.com While the deprotonation of the acidic C-H bond between the sulfone groups in this compound is a likely reaction with organolithium reagents, other reaction pathways could also be envisioned depending on the specific organolithium reagent and reaction conditions.

For instance, if the organolithium reagent is sufficiently hindered or if the deprotonation is slow, nucleophilic attack at one of the carbon atoms of the trithiane ring could potentially lead to ring-opening reactions. The reactivity of the remaining sulfide linkage could also be a target for certain organometallic reagents. The interplay between these potential reaction pathways makes the study of nucleophilic additions to this compound a subject of interest for understanding the fundamental reactivity of such highly oxidized heterocyclic systems.

Alkylation and Acylation Strategies for 2-Substituted Trithianes

The 1,3,5-trithiane ring system serves as a cornerstone for various synthetic transformations, primarily revolving around the reactivity of the C-2 position. The acidity of the protons at this position allows for deprotonation to form a stabilized carbanion, which can then be subjected to alkylation and acylation.

The parent 1,3,5-trithiane can be deprotonated at the C-2 position using a strong base, typically n-butyllithium, to generate 2-lithio-1,3,5-trithiane. This nucleophilic species readily reacts with a variety of electrophiles. The introduction of two sulfone groups, as in this compound, significantly increases the acidity of the C-2 protons. This heightened acidity is due to the powerful electron-withdrawing inductive effect of the sulfone groups, which stabilizes the resulting conjugate base. Consequently, deprotonation can often be achieved with milder bases compared to the parent trithiane.

Alkylation: The resulting carbanion of the trithiane ring, including that of the tetraoxide derivative, can be alkylated with primary and some secondary alkyl halides. This reaction is a robust method for forming new carbon-carbon bonds. The general scheme involves the reaction of the 2-lithio derivative with an alkyl halide (R-X) to yield the 2-alkyl-substituted trithiane.

Acylation: Similarly, acylation at the C-2 position can be accomplished by treating the lithiated trithiane intermediate with acylating agents such as acyl chlorides or esters. This process introduces an acyl group, paving the way for the synthesis of ketones and other carbonyl-containing molecules after subsequent transformations.

The table below summarizes typical electrophiles used in these strategies.

| Reaction Type | Reagent Class | Example Reagent | Product Type |

| Alkylation | Alkyl Halide | Iodomethane (CH₃I) | 2-Methyl-1,3,5-trithiane |

| Alkylation | Epoxide | Ethylene Oxide | 2-(2-Hydroxyethyl)-1,3,5-trithiane |

| Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | 2-Acetyl-1,3,5-trithiane |

| Acylation | Ester | Ethyl Benzoate | 2-Benzoyl-1,3,5-trithiane |

Ring-Opening Reactions and Subsequent Transformations

The stability of the 1,3,5-trithiane ring is not absolute, and under specific conditions, it can undergo ring-opening reactions. These reactions are pivotal for unmasking the functionality that the trithiane moiety was protecting or for creating new linear organosulfur compounds.

The presence of the sulfone groups in this compound influences the conditions required for ring-opening. The strong carbon-sulfur bonds, further strengthened by the oxidation state of the sulfur atoms, generally require specific reagents to cleave the ring.

One common method for cleaving the trithiane ring is through hydrolysis under acidic conditions, often employing reagents like mercuric chloride in aqueous acetone (B3395972) or methanol. This process, known as deprotection, regenerates the carbonyl group from the trithiane derivative. For a 2-substituted trithiane, this yields an aldehyde, while a 2,2-disubstituted trithiane yields a ketone.

Reductive cleavage is another pathway for ring-opening. Reagents like lithium aluminum hydride can reduce the C-S bonds, leading to different product profiles. Oxidative ring-opening can also be employed, although it is less common for synthetic applications focused on carbonyl compound synthesis.

Synthetic Applications of 1,3,5-Trithiane Derivatives

The unique reactivity of the 1,3,5-trithiane core, particularly the C-2 position, has led to its widespread use in organic synthesis.

Utility as Masked Formaldehyde (B43269) Equivalents in Organic Synthesis

One of the most significant applications of 1,3,5-trithiane is its function as a masked formaldehyde or, more specifically, a formyl anion equivalent. Formaldehyde itself is a gas and difficult to handle, and it does not possess the desired nucleophilic character for many reactions. By converting it into 1,3,5-trithiane, the polarity is reversed (umpolung).

Deprotonation of 1,3,5-trithiane at the C-2 position generates a nucleophilic carbanion that can react with various electrophiles. After the desired synthetic manipulations, the trithiane group can be hydrolyzed to reveal a formyl group (-CHO). This strategy allows for the introduction of a single carbon unit that can be converted into an aldehyde functionality. The enhanced acidity of the C-2 protons in this compound makes it an even more accessible precursor for this type of transformation, potentially allowing for a broader range of reaction conditions.

Precursors for Advanced Organosulfur Reagents

Derivatives of 1,3,5-trithiane, including its oxidized forms, are valuable precursors for more complex organosulfur reagents. The trithiane ring can be chemically modified and then used as a scaffold to build larger molecules. For instance, the sulfone groups in this compound are key functional groups in their own right. Sulfones are important in medicinal chemistry and materials science.

The controlled oxidation of 1,3,5-trithiane can lead to a variety of sulfoxides and sulfones. These oxidized species exhibit different reactivity and can be used in reactions such as the Julia olefination. The this compound itself is a highly functionalized molecule where two of the three sulfur atoms are in the +4 oxidation state.

Synthesis of Diverse Carbonyl Compounds via Trithiane Derivatives

A primary application of trithiane chemistry is the synthesis of aldehydes and ketones. The general synthetic route involves a three-step process:

Formation of the trithiane derivative: This often involves reacting a carbonyl compound with 1,3-propanedithiol, though for the parent 1,3,5-trithiane, it is formed from formaldehyde and hydrogen sulfide.

Alkylation or Acylation at C-2: As described previously, the C-2 carbanion is reacted with electrophiles to install desired substituents. For ketone synthesis, a second alkylation step is required.

Deprotection (Hydrolysis): The substituted trithiane is hydrolyzed to release the final carbonyl compound.

This methodology provides a versatile route to a wide array of carbonyl compounds that might be challenging to synthesize using traditional methods. The table below illustrates the transformation of trithiane derivatives into corresponding carbonyl compounds.

| Starting Trithiane Derivative | Key Reagent for Deprotection | Final Carbonyl Product |

| 2-Benzyl-1,3,5-trithiane | Mercuric(II) Chloride / Calcium Carbonate | Phenylacetaldehyde |

| 2-Methyl-2-propyl-1,3,5-trithiane | N-Bromosuccinimide (NBS) | 2-Pentanone |

| 2-Benzoyl-1,3,5-trithiane | Acidic Hydrolysis | Phenylglyoxal |

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds, offering deep insights into the connectivity and three-dimensional arrangement of atoms in a molecule.

The molecular structure of 1,3,5-trithiane (B122704) 1,1,3,3-tetraoxide and its derivatives is primarily determined by ¹H and ¹³C NMR spectroscopy. The parent compound, 1,3,5-trithiane, exhibits a highly symmetric structure, resulting in a single peak in its ¹H NMR spectrum and a single peak in its ¹³C NMR spectrum. chemicalbook.comnih.gov

For 1,3,5-trithiane 1,1,3,3-tetraoxide, the introduction of four oxygen atoms to two of the sulfur atoms breaks this high symmetry. This reduction in symmetry would be expected to result in a more complex NMR spectrum compared to the parent trithiane. Assuming the molecule adopts a chair conformation, the protons and carbons are no longer all chemically equivalent.

The protons on the carbon atom situated between the two sulfone groups (C2) would be in a different chemical environment from the protons on the carbons adjacent to one sulfone and one sulfide (B99878) group (C4 and C6). Furthermore, within each methylene (B1212753) group, the axial and equatorial protons would be diastereotopic and thus expected to have different chemical shifts and exhibit geminal coupling. This would lead to a more complex splitting pattern.

The presence of the strongly electron-withdrawing sulfone groups has a significant deshielding effect on adjacent protons and carbons. nih.gov Consequently, the chemical shifts of the methylene protons in the tetraoxide derivative would be expected to appear at a lower field (higher ppm) compared to those in 1,3,5-trithiane. Specifically, the protons at C2, flanked by two sulfone groups, would experience the greatest downfield shift.

In ¹³C NMR spectroscopy, two distinct signals would be predicted for the carbon atoms of the ring: one for the carbon between the two sulfone groups (C2) and another for the two equivalent carbons (C4 and C6) adjacent to a sulfone and a sulfide group. libretexts.org Similar to the proton signals, these carbon signals would be shifted downfield relative to the parent trithiane.

The six-membered ring of 1,3,5-trithiane and its derivatives typically adopts a chair conformation. wikipedia.orgresearchgate.net NMR spectroscopy is a powerful method for studying these conformations and any dynamic processes such as ring inversion. The chemical shifts of axial and equatorial protons are generally different. In the case of 1,3,5-trithiane derivatives, axial protons are often found at a different chemical shift compared to their equatorial counterparts. acs.org

For this compound, the chair conformation would be the most stable. The orientation of the sulfone oxygens (axial or equatorial) would significantly influence the chemical shifts of nearby protons. Studies on similar cyclic sulfoxides have shown that the stereochemistry at the sulfur atom affects the chemical shifts of protons in the ring. researchgate.netnih.gov The analysis of coupling constants, particularly the vicinal coupling constants (³JHH) between adjacent protons, can provide detailed information about the dihedral angles and thus the ring's conformation.

Variable-temperature NMR experiments could provide information on the energy barrier for the chair-to-chair ring inversion process. At low temperatures, where this inversion is slow on the NMR timescale, separate signals for the axial and equatorial protons would be clearly resolved. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the activation energy of the conformational change.

Vibrational Spectroscopy (IR and Raman)

The most prominent features in the IR spectrum of this compound are the characteristic absorption bands of the sulfone (SO₂) groups. Sulfones consistently display two strong absorption bands corresponding to symmetric and asymmetric stretching vibrations of the S=O bonds. nih.gov

These bands are typically observed in the following regions:

Asymmetric SO₂ stretching: 1350–1300 cm⁻¹

Symmetric SO₂ stretching: 1160–1120 cm⁻¹

The exact positions of these bands can be influenced by the electronic and steric environment of the sulfone group. For this compound, the presence of two sulfone groups would likely result in strong, well-defined absorptions in these regions, confirming the oxidation state of the sulfur atoms. Other vibrational modes, such as SO₂ wagging, can also be observed at lower frequencies. researchgate.net

Table 1: Expected IR Absorption Bands for the Sulfone Group

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| Asymmetric SO₂ Stretch | 1350–1300 |

| Symmetric SO₂ Stretch | 1160–1120 |

The molecular symmetry of a compound determines which of its vibrational modes are active in the IR and Raman spectra, governed by the principle of mutual exclusion for centrosymmetric molecules. While 1,3,5-trithiane possesses a high degree of symmetry, the introduction of two sulfone groups in this compound lowers this symmetry.

Assuming a chair conformation, the molecule would likely belong to the Cs point group. For a molecule with Cs symmetry, all vibrational modes are, in principle, active in both IR and Raman spectroscopy. Therefore, a rich and complex spectrum would be expected. The analysis of the number and activity of the observed bands can be compared with the predictions from group theory to support a proposed molecular structure and symmetry. For example, the most intense bands in the Raman spectrum often correspond to symmetric vibrations and vibrations of the molecular backbone. usp.br

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which in turn would confirm its elemental composition.

The fragmentation of sulfones under electron ionization (EI) often involves the loss of SO₂ (64 Da) or SO (48 Da). cdnsciencepub.comresearchgate.netacs.org The fragmentation pattern of this compound would be expected to show initial losses of these small molecules. The parent 1,3,5-trithiane is known to fragment into smaller sulfur-containing ions. nist.gov

A plausible fragmentation pathway for the tetraoxide could involve the sequential loss of SO₂ units, followed by the cleavage of the heterocyclic ring. The resulting fragment ions would provide a fingerprint that helps to confirm the molecular structure. The relative abundance of the fragment ions can also provide clues about the stability of different parts of the molecule. In some cases, rearrangements can occur in the gas phase, leading to characteristic fragmentation patterns that can help distinguish between isomers. cdnsciencepub.com The complexity of fragmentation in cyclic molecules can sometimes make interpretation challenging. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a chemical formula of C₃H₆O₄S₃, the theoretical exact mass can be calculated with high precision.

Theoretical Exact Mass Calculation: The exact mass is determined by summing the masses of the most abundant isotopes of each element.

Carbon (¹²C): 12.000000 Da

Hydrogen (¹H): 1.007825 Da

Oxygen (¹⁶O): 15.994915 Da

Sulfur (³²S): 31.972071 Da

Calculated Exact Mass of C₃H₆O₄S₃: (3 * 12.000000) + (6 * 1.007825) + (4 * 15.994915) + (3 * 31.972071) = 201.940458 Da

An experimental HRMS measurement yielding a mass value extremely close to this theoretical calculation would provide strong evidence for the presence and elemental composition of this compound in a sample.

Fragmentation Pathways and Isotopic Fingerprinting

Fragmentation Pathways: The fragmentation of this compound in a mass spectrometer, typically through electron ionization (EI), would be expected to follow patterns characteristic of cyclic sulfones. The stability of the six-membered ring and the presence of multiple sulfonyl groups would dictate the primary fragmentation routes.

Likely fragmentation pathways include:

Loss of SO₂: A common fragmentation for sulfones is the extrusion of a sulfur dioxide molecule (SO₂), which has a mass of approximately 64 Da. The presence of two sulfonyl groups makes the sequential loss of two SO₂ molecules a probable pathway.

Ring Cleavage: The heterocyclic ring can undergo cleavage, leading to the formation of smaller sulfur-containing fragments. The fragmentation of cyclic alkanes often involves the loss of two or more carbon atoms. youtube.com

Loss of Small Molecules: Cleavage may also result in the loss of small, stable molecules such as formaldehyde (B43269) (CH₂O) or thioformaldehyde (B1214467) (CH₂S).

The mass spectrum of the parent compound, 1,3,5-trithiane, is dominated by the molecular ion peak (m/z 138) and fragments resulting from the loss of thioformaldehyde units. nist.gov For the tetraoxide derivative, the fragmentation would be more complex due to the presence of the oxygen atoms.

Isotopic Fingerprinting: The natural isotopic abundance of sulfur significantly influences the appearance of the mass spectrum. Sulfur has four stable isotopes: ³²S (95.02%), ³³S (0.75%), ³⁴S (4.21%), and ³⁶S (0.02%). nih.gov The presence of three sulfur atoms in this compound will result in a characteristic isotopic pattern for the molecular ion and sulfur-containing fragments.

The relative intensity of the M+2 peak (the peak two mass units higher than the monoisotopic molecular ion peak) will be significantly enhanced due to the contribution of the ³⁴S isotope. This distinctive isotopic signature is a powerful tool for identifying sulfur-containing compounds in a mass spectrum.

Photoelectron Spectroscopy for Electronic Structure Analysis

The electronic structure of the sulfonyl group (-SO₂-) is characterized by highly polarized S-O bonds. nih.govanu.edu.au Computational studies suggest that the bonding involves significant electrostatic interactions and hyperconjugation, rather than extensive d-orbital participation from the sulfur atom. nih.govanu.edu.au

In this compound, the presence of two sulfonyl groups and one thioether linkage within the ring would lead to a complex set of molecular orbitals. The highest occupied molecular orbitals (HOMOs) are expected to have significant contributions from the lone pairs of the sulfur and oxygen atoms. The lowest unoccupied molecular orbitals (LUMOs) would be associated with the σ* orbitals of the S-C and S-O bonds.

A study on organic sulfones using sulfur K-edge X-ray absorption spectroscopy, a technique related to PES, showed that the spectra are sensitive to the nature of the organic groups attached to the sulfonyl moiety. nih.gov This indicates that the electronic environment of the sulfur atoms in this compound would be distinct from simple acyclic sulfones. Theoretical calculations, such as those using density functional theory (DFT), would be invaluable in predicting and interpreting the photoelectron spectrum of this compound. nih.govnih.govanu.edu.au

Computational and Theoretical Insights into this compound Remain Elusive

This scarcity of information prevents a detailed discussion and the creation of data tables as requested for the following topics:

Quantum Chemical Calculations of Electronic Structure: Including Density Functional Theory (DFT) for geometry optimization, ab initio molecular orbital methods (like G2 and G3) for thermochemical data, and analysis of electronic density functions through methods such as the Atoms in Molecules (AIM) theory.

Energy and Stability Analyses: This includes crucial data points like the enthalpies of formation and sublimation, as well as the conformational energies and barriers to interconversion which are fundamental to understanding the molecule's stability and dynamic behavior.

While computational chemistry is a powerful tool for elucidating the properties of novel or complex molecules, it is evident that this compound has not yet been a significant focus of such theoretical investigations, or the results of such studies are not published in accessible domains.

Future research in this area would be invaluable for providing a fundamental understanding of the electronic structure, stability, and conformational landscape of this specific oxidized trithiane. Such studies would contribute significantly to the broader knowledge of sulfur-containing heterocyclic compounds.

Computational Chemistry and Theoretical Studies

Energy and Stability Analyses

Stereoelectronic Interactions and Their Influence on Molecular Stability

Key stereoelectronic effects at play include anomeric and hyperconjugative interactions. In the context of the 1,3,5-trithiane (B122704) 1,1,3,3-tetraoxide ring, which consists of alternating methylene (B1212753) groups and sulfone/thioether groups, the orientation of lone pairs on the sulfur and oxygen atoms relative to adjacent sigma bonds is critical.

Computational studies on simpler thiane (B73995) sulfones have highlighted the importance of n→σ* interactions. For instance, in thiane-derived sulfoxides and sulfones, the interaction between a carbon-hydrogen (C-H) bond and an anti-periplanar sulfur-oxygen (S-O) or sulfur-carbon (S-C) antibonding orbital (σ*) can lead to bond elongation and a change in the s-character of the C-H bond, which can be experimentally observed through variations in ¹J(C,H) coupling constants in NMR spectroscopy. researchgate.net

In the chair conformation of 1,3,5-trithiane 1,1,3,3-tetraoxide, the sulfone groups introduce both axial and equatorial oxygen atoms. The lone pairs of the remaining thioether sulfur can engage in hyperconjugative interactions with neighboring σ* orbitals. Specifically, an n(S) → σ*(C-S) interaction can contribute to the stability of the ring system.

Furthermore, the presence of the highly electronegative oxygen atoms in the sulfone groups significantly alters the electronic landscape compared to the parent 1,3,5-trithiane. These oxygen atoms withdraw electron density from the sulfur atoms, influencing the nature and strength of stereoelectronic interactions. For example, in α-carbanions of thiane sulfones, n(C) → σ*(S-O) interactions are found to be highly stabilizing, particularly when the lone pair on the carbon and the S=O bond are in an anti-periplanar arrangement. nih.govacs.org While not a carbanion, this highlights the potent acceptor ability of the S-O antibonding orbitals.

Simulation of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to investigate the reaction mechanisms involving this compound at a molecular level. Through theoretical modeling, it is possible to elucidate the pathways of its formation and subsequent transformations, analyze the energetics of these processes, and gain insights into the fundamental steps of bond activation and cleavage.

Theoretical Modeling of Oxidation and Derivatization Reactions

The formation of this compound from its parent 1,3,5-trithiane involves a multi-step oxidation process. Theoretical modeling can be employed to understand the regioselectivity and stereoselectivity of these oxidation reactions. While specific models for the tetraoxide are not abundant, studies on the oxidation of similar thioethers and cyclic sulfides offer valuable parallels.

The oxidation of a thioether to a sulfoxide (B87167) and then to a sulfone typically proceeds via nucleophilic attack of the sulfur atom on an oxidant, such as a peroxy acid. Computational models can map the potential energy surface for this reaction, identifying the transition state and any intermediate species. The relative energies of different oxidation pathways can explain why certain sulfur atoms in the 1,3,5-trithiane ring are oxidized in preference to others.

For instance, the oxidation of the first and second sulfur atoms to form the corresponding disulfoxide and then the disulfone (a precursor to the tetraoxide) can be modeled. The presence of existing sulfoxide or sulfone groups will influence the electronic properties of the remaining thioether sulfur, affecting its nucleophilicity and the activation energy for subsequent oxidation steps. It is generally observed that the presence of an electron-withdrawing sulfone group deactivates the remaining thioether towards further oxidation.

Derivatization reactions, such as the alkylation of the carbon atoms in the ring, can also be modeled. Computational studies on the deprotonation of cyclic sulfones to form α-sulfonyl carbanions and their subsequent reaction with electrophiles can provide insights into the reactivity of this compound. nih.govacs.org The stability of the intermediate carbanion, influenced by the adjacent sulfone groups, is a key factor determining the feasibility and outcome of such reactions.

Transition State Analysis and Reaction Energetics

A critical aspect of simulating reaction mechanisms is the identification and characterization of transition states. For any proposed reaction pathway, such as the oxidation of a sulfur atom or the cleavage of a C-S bond, the transition state represents the highest energy point along the reaction coordinate. The energy of this transition state, relative to the reactants, determines the activation energy and thus the rate of the reaction.

Computational methods, such as Density Functional Theory (DFT), can be used to locate transition state geometries and calculate their energies. For the oxidation of the thioether in a precursor to this compound, the transition state would involve the partial formation of the new S-O bond and the breaking of the O-O bond in the oxidant.

The table below presents hypothetical relative energies for the stepwise oxidation of 1,3,5-trithiane, based on general principles of thioether oxidation. These values are illustrative and would require specific calculations for this compound for quantitative accuracy.

| Reaction Step | Reactant | Product | Hypothetical Relative Activation Energy (kcal/mol) | Hypothetical Reaction Enthalpy (kcal/mol) |

|---|---|---|---|---|

| 1st Oxidation | 1,3,5-Trithiane | 1,3,5-Trithiane-1-oxide | 10-15 | -25 to -35 |

| 2nd Oxidation | 1,3,5-Trithiane-1-oxide | 1,3,5-Trithiane-1,3-dioxide | 12-18 | -25 to -35 |

| 3rd Oxidation | 1,3,5-Trithiane-1,3-dioxide | 1,3,5-Trithiane-1,1-dioxide | 15-22 | -30 to -40 |

| 4th Oxidation | 1,3,5-Trithiane-1,1-dioxide | 1,3,5-Trithiane-1,1,3-trioxide | 18-25 | -25 to -35 |

| 5th Oxidation | 1,3,5-Trithiane-1,1,3-trioxide | 1,3,5-Trithiane-1,1,3,3-tetraoxide | 20-28 | -30 to -40 |

Note: The data in this table is illustrative and based on general trends in thioether oxidation. Actual values for 1,3,5-trithiane and its oxides would require specific quantum chemical calculations.

By analyzing the vibrational frequencies of the calculated transition state structure, it is possible to confirm that it is a true first-order saddle point and to visualize the atomic motions corresponding to the reaction coordinate. This level of detail is invaluable for a fundamental understanding of the reaction mechanism.

Computational Insights into Bond Activation and Cleavage Processes

Computational studies can provide profound insights into the mechanisms of bond activation and cleavage within this compound. The presence of two sulfone groups and one thioether group in the ring creates a molecule with varying bond strengths and potential sites for bond rupture.

The C-S bonds in the sulfone moieties are expected to be stronger and more polarized than the C-S bonds of the thioether. Computational analysis can quantify these bond strengths through calculations of bond dissociation energies (BDEs). These calculations can predict which bonds are most likely to break under specific conditions, such as thermal decomposition or reaction with a radical species.

For example, the cleavage of a C-S bond in a cyclic sulfone can be a key step in its degradation or further transformation. Theoretical studies on the pyrolysis of cyclic sulfones have shown that the initial step is often the homolytic cleavage of a C-S bond to form a diradical intermediate. The stability of this intermediate and the energy barrier to its formation can be calculated using computational methods.

In the context of enzymatic reactions, computational modeling can shed light on how an enzyme active site might interact with this compound to facilitate bond cleavage. Studies on enzymes that metabolize sulfones have shown that they can employ radical mechanisms to break the strong C-S bond. nih.gov While not directly on the target molecule, these studies provide a framework for understanding how such processes could be modeled.

The table below provides a qualitative comparison of the anticipated C-S bond dissociation energies in different chemical environments within the 1,3,5-trithiane framework, based on general principles of chemical bonding.

| Bond Type | Structural Context | Anticipated Relative Bond Dissociation Energy | Rationale |

|---|---|---|---|

| C-S | Thioether moiety (-CH₂-S-CH₂-) | Lower | Standard thioether C-S bond strength. |

| C-S | Sulfone moiety (-CH₂-SO₂-CH₂-) | Higher | The electron-withdrawing sulfone group strengthens the adjacent C-S bonds. |

| S-O | Sulfone moiety (-SO₂-) | High | Strong, polar covalent bond. |

Note: This table presents a qualitative comparison. Quantitative BDE values would require specific computational calculations for this compound.

By simulating these bond activation and cleavage processes, computational chemistry can guide the design of new reactions and provide a deeper understanding of the stability and reactivity of this compound.

Comparative Studies with Analogous Cyclic Sulfones

Structure and Reactivity of 1,3-Dithiane (B146892) 1,1,3,3-tetraoxide

1,3-Dithiane 1,1,3,3-tetraoxide is a six-membered heterocyclic compound containing two sulfur atoms and four carbon atoms in its ring, with both sulfur atoms being part of sulfonyl groups. While information on its reactivity is scarce, its crystal structure has been determined, providing valuable insights into its molecular geometry.

The parent compound, 1,3-dithiane, is a versatile building block in organic synthesis, often used as a masked carbonyl group. scribd.comorganic-chemistry.org Its anion can participate in various nucleophilic reactions. scribd.com The oxidation of the sulfur atoms to form the tetraoxide significantly alters the electronic properties and reactivity of the ring.

Structural Data for 1,3-Dithiane 1,1,3,3-tetraoxide:

| Parameter | Value |

| Molecular Formula | C₄H₈O₄S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1876(19) |

| b (Å) | 5.9263(11) |

| c (Å) | 15.835(2) |

| β (°) | 95.930(13) |

| Data derived from crystallographic studies. |

Conformational Comparisons with 1,3,5-Trithiane (B122704) 1,1,3,3,5,5-hexaoxide

1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide represents the fully oxidized state of 1,3,5-trithiane, where all three sulfur atoms are part of sulfonyl groups. acs.orgwikipedia.orgchemeurope.comquimicaorganica.orgacs.orgsigmaaldrich.com While detailed conformational analysis of this specific molecule is not extensively reported, general principles of cyclohexane (B81311) conformational analysis can be applied.

The parent 1,3,5-trithiane exists in a chair conformation. wikipedia.org Upon oxidation to the hexaoxide, the introduction of multiple bulky and polar sulfonyl groups is expected to have a profound impact on the ring's conformational preferences and stability. The electrostatic interactions between the sulfonyl groups and the steric hindrance they impose would be key factors in determining the most stable conformation.

Properties of 1,3,5-Trithiane and its Hexaoxide:

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 1,3,5-Trithiane | C₃H₆S₃ | 138.27 | 215-220 |

| 1,3,5-Trithiane 1,1,3,3,5,5-hexaoxide | C₃H₆O₆S₃ | 234.27 | Not Reported |

| Data from various chemical databases. wikipedia.orgnih.govwikipedia.org |

The lack of experimental data for the hexaoxide's conformation highlights a gap in the understanding of these highly oxidized heterocyclic systems. Theoretical and computational studies could provide valuable insights into the preferred chair or boat conformations and the energetic barriers to ring inversion. acs.org

Influence of Ring Size and Heteroatom Oxidation State on Molecular Properties

The properties of cyclic compounds are significantly influenced by their ring size due to factors like angle strain, torsional strain, and transannular strain. For cycloalkanes, six-membered rings like cyclohexane are particularly stable due to their ability to adopt a strain-free chair conformation. The introduction of heteroatoms and their subsequent oxidation further modifies these properties.

Increasing the oxidation state of the sulfur heteroatom from a sulfide (B99878) to a sulfone introduces a tetrahedral geometry at the sulfur atom and significantly increases the polarity and electron-withdrawing nature of the group. This has several consequences:

Acidity: The presence of multiple sulfonyl groups increases the acidity of the α-protons, making them more susceptible to deprotonation.

Reactivity: The electron-withdrawing nature of the sulfonyl groups can activate the ring towards nucleophilic attack or influence the course of pericyclic reactions.

Physical Properties: The increased polarity generally leads to higher melting points and boiling points and alters the solubility profile of the compound. solubilityofthings.com

Extension of Research to Other Cyclic Thia-Heterocycles with Multiple Sulfonyl Groups

The study of cyclic thia-heterocycles containing multiple sulfonyl groups is an active area of research with potential applications in materials science and medicinal chemistry. iomcworld.comresearchgate.netiomcworld.comresearchgate.net These compounds can serve as rigid scaffolds for the design of new molecules with specific three-dimensional arrangements of functional groups.

The synthesis of various cyclic sulfones, including derivatives of thiane (B73995) and thiomorpholine, has been explored. acs.org The development of catalytic and enantioselective methods for the synthesis of these compounds is of particular interest for the preparation of chiral building blocks. acs.org

Future research in this area could focus on:

The development of synthetic routes to currently inaccessible polysulfonylated heterocycles like 1,3,5-Trithiane 1,1,3,3-tetraoxide.

Detailed experimental and computational studies of the conformational preferences and reactivity of these compounds.

Exploration of their potential applications as catalysts, ligands, or biologically active molecules.

The current void in the scientific literature regarding this compound underscores the vast and underexplored territories that remain in the field of organic chemistry, inviting further investigation into the synthesis and properties of these intriguing molecules.

Potential Applications in Materials Science and Advanced Organic Synthesis

Exploration in Organic Semiconductor Design

The incorporation of sulfone groups is a known strategy in the design of n-type organic semiconductors due to their strong electron-withdrawing nature, which can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level. In principle, 1,3,5-Trithiane (B122704) 1,1,3,3-tetraoxide could be investigated as a novel building block for such materials. However, no published research has explored this possibility.

Integration into Novel Advanced Materials

The high polarity and potential for hydrogen bonding associated with the sulfone groups could make 1,3,5-Trithiane 1,1,3,3-tetraoxide a candidate for inclusion in specialized polymers or coordination frameworks. These features might enhance properties such as thermal stability or specific analyte recognition. This remains a hypothetical application without supporting research.

Role as Versatile Building Blocks in Complex Molecule Synthesis

The parent compound, 1,3,5-trithiane, is widely used as a masked formaldehyde (B43269) equivalent. letopharm.comwikipedia.orgchemeurope.comchemimpex.comchemimpex.com The tetraoxide derivative, with its mixed oxidation states, presents a more complex synthetic challenge and potential. The differential reactivity of the thioether versus the sulfone groups could, in theory, be exploited in multi-step syntheses. However, no synthetic methodologies utilizing this specific building block have been reported.

Future Directions in Synthetic Methodology Development

The development of selective and efficient methods for the synthesis of this compound would be the first crucial step toward exploring its chemistry. Controlled oxidation of 1,3,5-trithiane is challenging, often leading to mixtures of different oxides or the fully oxidized hexaoxide. sigmaaldrich.com Future research could focus on developing new reagents or catalytic systems to achieve the desired partial oxidation.

Investigation in Specific Chemical Engineering Processes (e.g., adsorption)

The polar sulfone groups suggest a potential for this compound to act as an adsorbent for specific molecules, particularly those with complementary hydrogen bond donors. This could be relevant in purification or separation processes. As with the other potential applications, this has not been experimentally verified.

Basic Compound Data

While detailed experimental data is lacking, some basic properties for this compound have been reported by chemical suppliers.

| Property | Value | Source |

| CAS Number | 6344-31-6 | letopharm.commolbase.com |

| Molecular Formula | C₃H₆O₄S₃ | letopharm.commolbase.com |

| Molecular Weight | 202.27 g/mol | letopharm.commolbase.com |

| Predicted Density | 1.698 g/cm³ | letopharm.com |

| Predicted Boiling Point | 655.3 °C at 760 mmHg | letopharm.com |

| Predicted Refractive Index | 1.578 | letopharm.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3,5-Trithiane 1,1,3,3-tetraoxide, and how are reaction conditions optimized to prevent over-oxidation?

- Methodology : The synthesis typically involves selective oxidation of 1,3,5-trithiane using controlled stoichiometry of oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Reaction conditions (e.g., low temperatures, inert atmosphere) are critical to avoid excessive oxidation to hexaoxide derivatives. Purification via recrystallization or column chromatography, followed by structural validation using H/C NMR and high-resolution mass spectrometry (HRMS), ensures product integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm sulfone group positions and cyclic structure.

- Infrared (IR) Spectroscopy : Detection of S=O stretching vibrations (~1150–1300 cm).

- Mass Spectrometry : HRMS for molecular ion ([M+H]) and fragmentation pattern analysis.

- HPLC : Purity assessment using reverse-phase columns with UV detection at 210–260 nm .

Q. How are the physical properties (e.g., solubility, melting point) of this compound experimentally determined?

- Methodology :

- Solubility : Tested in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) under ambient and heated conditions.

- Melting Point : Measured via differential scanning calorimetry (DSC) or capillary tube methods.

- Stability : Thermogravimetric analysis (TGA) evaluates decomposition temperatures .

Advanced Research Questions

Q. What experimental strategies can distinguish between homolytic and heterolytic cleavage mechanisms in the degradation of this compound under oxidative conditions?

- Methodology :

- Radical Trapping : Use spin-trapping agents (e.g., TEMPO) with electron paramagnetic resonance (EPR) to detect sulfur-centered radicals.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify bond-breaking steps.

- Time-Resolved Spectroscopy : Ultrafast UV-Vis or laser flash photolysis to monitor transient intermediates .

Q. How can conflicting toxicological data for 1,3,5-Trithiane derivatives be resolved, particularly regarding acute vs. chronic exposure effects?

- Methodology :

- Dose-Response Studies : Conduct in vivo assays (e.g., rodent models) with varying exposure durations and concentrations.

- Metabolite Profiling : LC-MS/MS to identify toxic intermediates (e.g., sulfonic acids).

- Comparative Genomics : Use in vitro models (e.g., HepG2 cells) to assess species-specific toxicity mechanisms .

Q. What role does this compound play in charge-transfer complexes, and how can these interactions be quantified?

- Methodology :

- Spectroscopic Titration : UV-Vis titration with iodine monobromide (IBr) to calculate association constants () via Benesi-Hildebrand plots.

- Computational Modeling : Density functional theory (DFT) simulations (e.g., Gaussian) to map dipole-dipole interactions and orbital overlaps .

Q. How can catalytic applications of this compound in organic synthesis be optimized, particularly in asymmetric reactions?

- Methodology :

- Ligand Design : Modify substituents on the trithiane backbone to enhance enantioselectivity.

- Kinetic Studies : Monitor reaction progress via H NMR or GC-MS to identify rate-limiting steps.

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to improve catalyst turnover .

Key Research Challenges

- Synthetic Control : Avoiding over-oxidation to hexaoxide derivatives requires precise stoichiometry and low-temperature conditions .

- Mechanistic Ambiguities : Conflicting reports on radical vs. ionic degradation pathways necessitate advanced trapping and computational studies .

- Toxicity Discrepancies : Variability in reported LD50 values highlights the need for standardized testing protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.